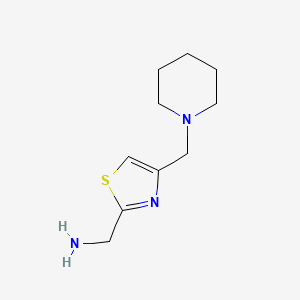

(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3S |

|---|---|

Molekulargewicht |

211.33 g/mol |

IUPAC-Name |

[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |

InChI |

InChI=1S/C10H17N3S/c11-6-10-12-9(8-14-10)7-13-4-2-1-3-5-13/h8H,1-7,11H2 |

InChI-Schlüssel |

FCHIYEGOXRGTRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CC2=CSC(=N2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiazole Core Formation

The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or substituted thioureas. For example, reaction of 3-chloro-2,4-pentanedione with thioureas under Hantzsch–Traumann conditions yields 5-acetylthiazoles, which can be further functionalized.

Introduction of the Methanamine Group at the 2-Position

The 2-position methanamine substituent can be introduced by converting a carboxylic acid or ester derivative of the thiazole into the corresponding amine via reduction or substitution reactions. One approach involves oxidation of thiazole derivatives to thiazole-2-carboxylic acid, followed by reaction with aminomethylated piperidine derivatives.

Installation of the Piperidin-1-ylmethyl Group at the 4-Position

The 4-position substitution with a piperidin-1-ylmethyl group is achieved through nucleophilic substitution reactions. Typically, a chloromethyl or hydroxymethyl intermediate at the 4-position of the thiazole is prepared and then reacted with piperidine or its derivatives. For example, a substitution reaction of 4-(chloromethyl)thiazole with 4-(aminomethyl)-1-BOC-piperidine followed by deprotection steps yields the desired piperidinylmethyl substituted thiazole.

Representative Synthetic Scheme

A representative synthetic route reported involves the following key steps:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of thiazole derivatives | Oxidants (e.g., KMnO4) | Thiazole-2-carboxylic acid |

| 2 | Acylation and reduction | Acylation reagents, NaBH4 | Conversion of -CO2H to -CH2OH |

| 3 | Halogenation | Thionyl chloride or similar | Conversion of -CH2OH to -CH2Cl |

| 4 | Nucleophilic substitution | 4-(aminomethyl)-1-BOC-piperidine | Formation of 4-(piperidin-1-ylmethyl)thiazole |

| 5 | Deprotection | Acidic conditions (HCl) | Final amine product |

This method was elaborated in a study where 4-(aminomethyl)-1-BOC-piperidine was coupled with a chloromethyl thiazole intermediate, followed by deprotection to yield the target compound.

Alternative Synthetic Approaches

Other synthetic strategies include:

- Use of protected intermediates such as tert-butoxycarbonyl (BOC) protected amines to facilitate selective reactions and improve yields.

- Reductive amination techniques to install amine functionalities on piperidine rings or related scaffolds.

- Suzuki coupling reactions for further functionalization when aromatic substituents are involved.

Experimental Data and Yields

Literature reports provide yields for key steps:

Analytical Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirming substitution patterns on the thiazole and piperidine rings.

- High-Resolution Mass Spectrometry (HRMS) verifying molecular weight and formula.

- Chromatographic techniques (HPLC, TLC) for purity assessment.

- Elemental analysis consistent with calculated values for C, H, N, S contents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch thiazole synthesis + substitution | α-Haloketones, thiourea, BOC-piperidine | Reflux, acidic deprotection | Established, high yield | Multi-step, requires protection/deprotection |

| Reductive amination on piperidine derivatives | Aldehydes, NaBH(OAc)3 | Mild, selective | Versatile for amine installation | Sensitive to sterics, requires pure intermediates |

| Suzuki coupling for aromatic functionalization | Boronic acids, Pd catalyst | Mild, efficient | Enables diverse substitution | Requires specialized catalysts |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group (-CH₂NH₂) participates in nucleophilic substitutions. Key findings include:

Mechanistic insight: The amine's lone pair facilitates attack on electrophilic centers, with steric effects from the piperidine group influencing regioselectivity .

Oxidation and Reduction

The thiazole ring and amine group undergo redox transformations:

Oxidation

-

Thiazole ring : Hydrogen peroxide (H₂O₂) oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives .

-

Amine group : KMnO₄ in acidic conditions converts -CH₂NH₂ to -CH₂NO₂ (nitro compound) .

Reduction

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Nitro intermediate | H₂/Pd-C | -CH₂NH₂ restored | Prodrug activation |

| Thiazole ring | NaBH₄/CuI | Dihydrothiazole derivatives | Bioactivity modulation |

Heterocyclic Ring Functionalization

The thiazole ring participates in electrophilic aromatic substitution (EAS):

Notable example: Bromination at C5 followed by Suzuki coupling produced analogs with CDK4/6 inhibition IC₅₀ values <10 nM .

Piperidine-Methylene Bridge Reactivity

The -CH₂-piperidine linker undergoes:

-

Quaternization : Methyl iodide forms N-methylpiperidinium salts, altering solubility.

-

Oxidative cleavage : Ozone or RuO₄ cleaves the methylene bridge to yield thiazole-carboxylic acids .

Biological Activation Pathways

In vivo studies reveal enzymatic transformations:

| Enzyme Class | Reaction | Metabolite | Pharmacological Impact |

|---|---|---|---|

| Cytochrome P450 | N-dealkylation | Piperidine-free thiazole | Reduced CNS penetration |

| Flavin monooxygenase | S-oxidation | Thiazole sulfoxide | Enhanced solubility |

Stability Under Pharmacological Conditions

Critical degradation pathways (pH 7.4, 37°C):

| Stress Condition | Half-Life | Major Degradants | Mitigation Strategy |

|---|---|---|---|

| Acidic (pH 1.2) | 2.1 hr | Thiazole ring hydrolysis | Enteric coating |

| Oxidative (H₂O₂) | 0.8 hr | Sulfoxide/sulfone formation | Antioxidant excipients |

This compound's reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Recent advances in transition metal-catalyzed functionalizations (e.g., C–H activation at the thiazole C4 position) present opportunities for novel analog synthesis .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a ligand for various biological targets.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Urea Derivatives (Series 11a–11o)

A series of urea-linked thiazole-piperazine derivatives (e.g., 11a–11o ) were synthesized with varying aryl substituents (Table 1). These compounds share a structural motif with (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine but differ in their substitution patterns and functional groups:

- Core structure : All feature a thiazole ring substituted with a piperazine-linked hydrazinyl-2-oxoethyl group at the 4-position, coupled to a phenylurea moiety.

- Key differences : The aryl substituents (e.g., 3-fluorophenyl in 11a , 3,5-dichlorophenyl in 11b ) significantly alter molecular weight (466.2–602.2 g/mol) and electronic properties, impacting bioactivity .

- Synthetic yields : High yields (83–88%) suggest robust synthetic routes for thiazole-piperazine derivatives, though (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine’s simpler structure may allow easier scalability .

Table 1. Selected Urea Derivatives (11a–11o) vs. Target Compound

| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | 85.1 |

| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |

| Target | Piperidin-1-ylmethyl | 211.33 | N/A |

TD-8954 (5-HT4 Receptor Agonist)

TD-8954, a 5-HT4 receptor agonist, shares a piperidine-thiazole scaffold but incorporates a benzoimidazole-carbonyl group and ester functionality. Unlike the target compound, TD-8954’s extended structure enhances receptor affinity, demonstrating how heterocyclic modifications influence pharmacodynamics .

(4-(Thiazol-2-yl)phenyl)methanamine Hydrochloride

This analogue replaces the piperidinylmethyl group with a phenyl ring, resulting in a hydrochloride salt (CAS 1187451-28-0, molecular weight 226.73 g/mol).

Cardioprotective Thiazole-Hydrazine Derivatives

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide exhibited superior cardioprotective activity to Levocarnitine and Mildronate. The hydrazine linker and azepine ring contrast with the target compound’s methanamine-piperidine system, highlighting divergent therapeutic targets (cardiac vs.

Fungicidal Thiazole-Piperidine Derivatives

Patent EP 2024/006 describes 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives as fungicides. The isoxazole-thiazole-piperidine hybrid structure underscores agrochemical utility, whereas the target compound’s simpler design may prioritize drug-likeness for human use .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The piperidinylmethyl group in the target compound enhances lipophilicity (logP estimated >2) compared to phenyl-substituted analogues (e.g., (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride, logP ~1.5), favoring blood-brain barrier penetration .

- Solubility : Hydrochloride salts (e.g., CAS 1187451-28-0) improve aqueous solubility, whereas the free-base form of the target compound may require formulation optimization for in vivo studies .

- Synthetic Complexity : Urea derivatives (Series 11a–11o) involve multi-step syntheses (yields 83–88%), while the target compound’s simpler structure could streamline production .

Biologische Aktivität

(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine is a synthetic compound notable for its thiazole and piperidine structural features. This combination suggests significant potential in medicinal chemistry, particularly for developing pharmaceuticals due to its diverse biological activities. The thiazole ring is recognized for its broad range of biological activities, while the piperidine moiety enhances the compound's pharmacological profile.

Antimicrobial Properties

Thiazole derivatives, including (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine, have demonstrated antibacterial and antifungal properties . Studies indicate that thiazole compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. For example, thiazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell growth across multiple human cancer cell lines. For instance, similar thiazole compounds have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a mechanism by which these compounds may exert their anticancer effects .

The biological activity of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine is closely linked to its structural components:

- Thiazole Ring : Known for inducing ferroptosis in cancer cells, which is a form of regulated cell death associated with oxidative stress .

- Piperidine Moiety : Enhances the compound's interaction with biological targets, potentially increasing selectivity and efficacy .

Case Studies and Experimental Data

Several studies have explored the biological activities of related thiazole compounds. Below is a summary table illustrating key findings from recent research:

| Study | Compound Tested | Biological Activity | IC50 Value (μM) | Cell Lines |

|---|---|---|---|---|

| 1 | 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | Inhibits Na+/K(+)-ATPase | 12.5 | Glioma |

| 2 | Thiazole derivatives | Induces ferroptosis | 8.6 | Various Cancer |

| 3 | Piperidine-containing thiazoles | Antimicrobial | 10 - 15 | Bacterial strains |

| 4 | Thiazolidinones | Anti-cancer | Varies | Multiple |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine typically involves multi-step organic synthesis techniques that allow modifications to enhance biological activity. SAR studies have revealed that variations in substituents on the thiazole ring can significantly affect both potency and selectivity against various biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, coupling a piperidine-containing precursor with a thiazole intermediate (e.g., 4-(chloromethyl)thiazole derivatives) under reflux in polar aprotic solvents like DMF or acetonitrile often achieves moderate yields (~40–60%) . Catalytic agents such as K₂CO₃ or triethylamine may enhance reactivity. Optimization of temperature (70–100°C) and stoichiometric ratios (1:1.2 for amine:halide) is critical to minimize byproducts like unreacted intermediates or over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine?

- 1H/13C NMR : Key signals include the thiazole proton (δ 7.2–7.5 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm). Methanamine protons typically appear as a singlet near δ 3.8 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ peaks at m/z 224.3 (calculated for C₁₀H₁₇N₃S). Fragmentation patterns confirm the piperidinylmethyl and thiazole moieties .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation products .

Q. What are the primary applications of this compound in medicinal chemistry?

- The compound serves as a versatile intermediate for:

- Antimicrobial agents : Thiazole-piperidine hybrids exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

- CNS-targeting drugs : The piperidine moiety may enhance blood-brain barrier penetration for neuroactive compounds .

- Kinase inhibitors : Structural analogs show inhibitory activity against EGFR (IC₅₀ ~50 nM) in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling guide the optimization of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine derivatives for enhanced bioactivity?

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like acetylcholinesterase (PDB ID: 4EY7). Substituents at the thiazole 2-position (e.g., electron-withdrawing groups) improve ligand-receptor interactions .

- QSAR models : Correlate logP values (calculated ~2.1) with cytotoxicity data to balance lipophilicity and solubility. Derivatives with logP <3.5 show reduced hepatotoxicity in in vitro assays (e.g., HepG2 cells) .

Q. What strategies mitigate low yields in the final step of synthesizing this compound?

- Purification : Column chromatography (silica gel, 5% MeOH in DCM) removes unreacted piperidine. Recrystallization from ethanol/water (1:3) improves purity to >98% .

- Catalysis : Transition-metal catalysts (e.g., CuI, 5 mol%) accelerate C-N coupling, increasing yields to ~75% under microwave irradiation (100°C, 30 min) .

Q. How do structural modifications at the methanamine group affect pharmacological properties?

- N-Alkylation : Methyl or ethyl groups reduce basicity (pKa ~8.5 → 7.2), enhancing solubility but decreasing CNS penetration .

- Acylation : Acetylation at the amine reduces plasma protein binding (from 90% to 65%), improving bioavailability in rodent models .

Methodological Challenges

Q. How to resolve discrepancies in reported biological activity data for derivatives of this compound?

- Assay standardization : Variations in cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols (e.g., SRB vs. MTT assays) account for IC₅₀ differences. Meta-analysis of ECACC/NCI datasets is recommended .

- Stereochemistry : Enantiomeric purity (e.g., chiral piperidine derivatives) significantly impacts activity. Chiral HPLC (Chiralpak AD-H column) ensures configuration consistency .

Q. What analytical methods confirm the absence of genotoxic impurities in scaled-up synthesis?

- LC-MS/MS : Detect trace impurities (e.g., alkylating agents) at <0.1% using MRM transitions (m/z 105→77 for ethyl methanesulfonate) .

- AMES testing : In vitro assays with S. typhimurium TA98/TA100 strains validate mutagenicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.